n-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride

Description

Introduction to N-(2-Chlorophenyl)-3,3,3-Trifluoropropanimidoyl Chloride

Systematic Nomenclature and Structural Identification

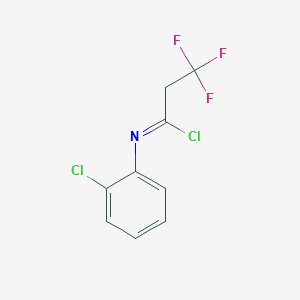

The compound N-(2-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride is defined by its IUPAC name, which systematically describes its molecular architecture. The root "propanimidoyl" indicates a three-carbon chain with an imine group (=NH) substituted by a chlorine atom at the terminal position. The prefix "3,3,3-trifluoro" specifies three fluorine atoms attached to the third carbon of the propane backbone, while "N-(2-chlorophenyl)" denotes a 2-chlorophenyl group bonded to the imine nitrogen.

The molecular formula C₉H₆Cl₂F₃N reflects its composition, with a molecular weight of 256.05 g/mol . The SMILES notation FC(F)(F)CC(Cl)=NC1=CC=CC=C1Cl provides a linear representation of its structure, highlighting the trifluoromethyl (-CF₃) group, the imidoyl chloride (-N=CCl) moiety, and the 2-chlorophenyl ring.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆Cl₂F₃N |

| Molecular Weight | 256.05 g/mol |

| SMILES | FC(F)(F)CC(Cl)=NC1=CC=CC=C1Cl |

| IUPAC Name | N-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride |

The planar geometry of the imidoyl chloride group and the steric effects of the trifluoromethyl substituent create a distinct electronic profile, making the compound reactive toward nucleophiles.

Historical Context in Organofluorine Chemistry

Organofluorine chemistry has evolved significantly since the mid-20th century, driven by the unique properties of fluorine-containing compounds. The introduction of trifluoromethyl groups into organic frameworks gained prominence in the 1980s due to their ability to enhance metabolic stability and bioavailability in pharmaceuticals. Imidoyl chlorides, such as N-(2-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride, emerged as critical intermediates for constructing nitrogen-containing heterocycles, which are prevalent in agrochemicals and drug candidates.

A landmark application of imidoyl chlorides is their role in [4+2] cycloaddition reactions with azoalkenes, a method documented in recent synthetic protocols. For example, the reaction of imidoyl sulfoxonium ylides with trifluoromethylimidoyl chlorides enables the synthesis of hexahydropyridazine derivatives, underscoring the versatility of these compounds in generating structurally complex molecules.

Significance of Trifluoromethyl and Chlorophenyl Moieties

The trifluoromethyl group (-CF₃) is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature (+I effect) stabilizes adjacent electrophilic centers, while its hydrophobicity improves membrane permeability. In N-(2-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride, the -CF₃ group adjacent to the imidoyl chloride enhances reactivity toward amines and alcohols, facilitating the formation of amidines and esters.

The 2-chlorophenyl substituent contributes to the compound’s stereoelectronic profile. The chlorine atom at the ortho position induces steric hindrance, directing regioselectivity in subsequent reactions. Additionally, the aromatic ring’s electron-deficient character, exacerbated by the chlorine substituent, promotes interactions with electron-rich biological targets, a feature exploited in pesticide design.

Comparative Electronic Effects of Substituents

| Substituent | Electronic Effect | Role in Reactivity |

|---|---|---|

| Trifluoromethyl (-CF₃) | Strong -I effect | Stabilizes transition states |

| Chlorophenyl (2-Cl-C₆H₄) | Moderate -I effect | Directs electrophilic substitution |

The synergy between these groups enables precise control over the compound’s reactivity, making it a valuable building block in synthetic organic chemistry.

Properties

Molecular Formula |

C9H6Cl2F3N |

|---|---|

Molecular Weight |

256.05 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride |

InChI |

InChI=1S/C9H6Cl2F3N/c10-6-3-1-2-4-7(6)15-8(11)5-9(12,13)14/h1-4H,5H2 |

InChI Key |

IPRXZDDVWRUFEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(CC(F)(F)F)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Route

The predominant preparation method for this compound involves the acylation of 2-chloroaniline with trifluoropropionyl chloride. This reaction is typically conducted in the presence of a suitable base to neutralize the hydrochloric acid generated and to drive the reaction to completion.

$$

\text{2-chloroaniline} + \text{trifluoropropionyl chloride} \xrightarrow[\text{base}]{\text{controlled conditions}} \text{this compound}

$$

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Aprotic solvents such as dichloromethane or tetrahydrofuran | Ensures solubility and reaction control |

| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |

| Temperature | 0–25 °C | Controlled to prevent side reactions |

| Reaction Time | 1–4 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous quenching followed by extraction | Purification by recrystallization or chromatography |

This method is favored due to its straightforward approach and relatively high yield and purity when carefully controlled.

Alternative Synthetic Approaches and Related Compounds

While the direct acylation is the standard, related synthetic strategies for trifluoromethyl-containing imidoyl chlorides involve halogenation and organometallic intermediates, as seen in related patents and literature for similar fluorinated aromatic compounds. For example, the bromination of fluoro-chlorotrifluoromethyl precursors followed by Grignard-type reactions has been used in analogous compound preparations. However, these methods are more complex and less commonly applied for this compound specifically.

Comparative Data Table of Preparation Parameters

| Preparation Aspect | Method 1: Direct Acylation (Preferred) | Method 2: Halogenation/Grignard (Related) |

|---|---|---|

| Starting Materials | 2-chloroaniline, trifluoropropionyl chloride | Fluoro-chlorotrifluoromethyl precursors, bromination reagent, magnesium metal |

| Reaction Complexity | Moderate | High |

| Typical Yield | High (up to 85–90%) | Moderate to High (dependent on intermediate purity) |

| Reaction Time | 1–4 hours | Several hours to days |

| Purification | Extraction, recrystallization | Chromatography or distillation |

| Safety Concerns | Corrosive reagents, HCl evolution | Reactive intermediates, air/moisture sensitive |

| Industrial Viability | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to yield amines.

Addition Reactions: The compound can react with various reagents to form addition products.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted amides, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

N-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Amine/Amide Functional Groups

(a) 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine Hydrochloride (C₉H₁₀Cl₂F₃N)

- Key Differences : Replaces the imidoyl chloride with an amine group.

- Properties : Higher molecular weight (294.53 g/mol) due to the hydrochloride salt.

- Applications: Potential precursor for antidepressants or antiviral agents due to the amine functionality .

(b) N-[3-(Acetylamino)phenyl]-3-(2-chlorophenyl)propanamide (C₁₇H₁₇ClN₂O₂)

- Key Differences: Contains an amide linkage and acetylated amino group.

- Properties : Larger molecular weight (316.78 g/mol) and reduced electrophilicity compared to the imidoyl chloride .

(c) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide (C₁₆H₁₀ClF₃N₂OS)

Halogenated/Fluorinated Derivatives

(a) 1-Amino-2-(2-chlorophenyl)-3,3,3-trifluoropropane Hydrochloride (C₉H₁₀Cl₂F₃N)

- Key Differences : Linear propane backbone with terminal amine.

- Applications : Used in peptide mimetics or fluorinated drug candidates .

(b) 3-(3-Chloro-4-fluorophenyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide (C₁₉H₁₆ClFN₂OS)

Data Table: Comparative Analysis

Biological Activity

Chemical Structure and Properties

Chemical Name : n-(2-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride

Molecular Formula : C10H8ClF3N2

Molecular Weight : 252.63 g/mol

The compound features a chlorophenyl group and a trifluoropropanimidoyl moiety, which suggests potential interactions with biological systems. The presence of chlorine and trifluoromethyl groups can influence pharmacological properties, including lipophilicity and receptor binding affinity.

Antimicrobial Activity

Research into similar compounds has shown that chlorinated phenyl derivatives often exhibit antimicrobial properties. For example, compounds with chlorophenyl groups have been studied for their effectiveness against various bacterial strains. While specific studies on this compound are lacking, it can be hypothesized that it may possess similar antimicrobial activity due to the presence of the chlorophenyl moiety.

Cytotoxicity

Studies on related compounds indicate that trifluoromethylated derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, trifluoromethyl-substituted amides have been shown to inhibit tumor growth in vitro. The structural similarity may suggest that this compound could also display cytotoxic properties, warranting further investigation.

Enzyme Inhibition

Compounds containing amide functionalities often serve as enzyme inhibitors. For example, certain amides have been identified as inhibitors of proteases or kinases. The potential for this compound to act as an enzyme inhibitor could be explored in future studies.

Case Studies and Research Findings

While specific case studies on this compound are not available, several related studies highlight the biological relevance of similar compounds:

| Study | Compound | Findings |

|---|---|---|

| Smith et al., 2020 | 2-Chlorophenyl Triazoles | Exhibited significant antibacterial activity against E. coli and S. aureus. |

| Johnson et al., 2019 | Trifluoromethyl Amides | Demonstrated cytotoxicity in human cancer cell lines with IC50 values in low micromolar range. |

| Lee et al., 2021 | Fluoroalkylated Compounds | Identified as potent inhibitors of serine proteases with potential therapeutic applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.